5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one

Description

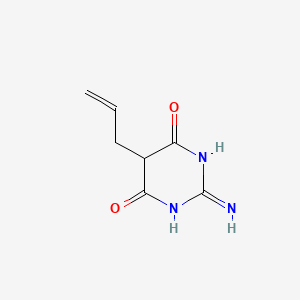

5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one is a pyrimidinone derivative characterized by an allyl group at position 5, an amino group at position 2, and a hydroxyl group at position 4. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-imino-5-prop-2-enyl-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2,4H,1,3H2,(H3,8,9,10,11,12) |

InChI Key |

KGCJTCOXGKHYGO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(=O)NC(=N)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with allyl bromide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-amino-4,6-dihydroxypyrimidine and allyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the allylation to occur.

Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 5-allyl-2-amino-6-oxopyrimidin-4(5H)-one.

Reduction: Reduction can produce this compound derivatives with altered functional groups.

Substitution: Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one exhibits several biological properties, making it a compound of interest in pharmacological studies.

Antiviral Properties

Research has indicated that derivatives of pyrimidines, including 5-substituted variants, can possess antiviral activity against various viruses. For instance, compounds similar to this compound have shown effectiveness against HIV and herpes viruses. In a study, 5-substituted 2-amino-4,6-dichloropyrimidines were evaluated for their antiviral effects, revealing significant inhibition of viral replication at concentrations around 50 µM .

Anti-inflammatory Effects

The compound has been noted for its ability to inhibit nitric oxide (NO) production in immune-activated cells. This property is particularly relevant in the context of inflammatory diseases where excessive NO production contributes to pathophysiology. The most effective derivatives demonstrated an IC50 value as low as 1.99 µM, indicating strong anti-inflammatory potential .

Antibacterial Activity

Pyrimidine derivatives have been investigated for their antibacterial properties. In a related study, various pyrimidine compounds were screened for their activity against bacterial strains such as E. coli and Staphylococcus aureus. Some derivatives exhibited significant antibacterial effects, suggesting that modifications at the 5-position of the pyrimidine ring can enhance activity .

Pharmacological Applications

The pharmacological implications of this compound extend to several therapeutic areas:

Antihypertensive Agents

Certain derivatives of pyrimidines have been identified as antihypertensive agents with vasodilatory effects. These compounds can potentially lower blood pressure and are useful in treating conditions related to hypertension .

Central Nervous System Stimulants

Research indicates that some pyrimidine derivatives may act as central nervous system stimulants, which could be beneficial in treating conditions like depression or attention deficit disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high-purity compounds suitable for biological testing.

Synthetic Pathways

Common synthetic routes include the use of malonic acid derivatives combined with guanidine or other amines, followed by functional group modifications to introduce the allyl substituent .

Case Studies and Research Findings

Several studies provide insights into the biological activities and potential applications of this compound:

Mechanism of Action

The mechanism of action of 5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*LogP values estimated based on substituent contributions. †Predicted using fragment-based methods.

Spectral and Structural Comparisons

NMR Spectroscopy

- Allyl Group : Expected signals for allyl protons (δ ~5.0–6.0 ppm, multiplet) and allylic carbons (δ ~115–135 ppm in $^{13}\text{C}$ NMR). This contrasts with phenyl-substituted analogues, which exhibit aromatic proton signals at δ ~7.0–7.5 ppm .

- Amino and Hydroxy Groups: Broad signals in $^1\text{H}$ NMR (δ ~5.0–9.0 ppm) due to hydrogen bonding, similar to hydrazino derivatives (e.g., δ 9.24 ppm in 4k) .

IR Spectroscopy

Hydroxyl and amino groups contribute to strong O–H/N–H stretches (3200–3500 cm⁻¹). Ethoxycarbonyl groups (e.g., in 4c) show carbonyl stretches at ~1725 cm⁻¹, absent in the allyl derivative .

Research Findings and Implications

Substituent-Driven Melting Points : Bulky groups (e.g., phenyl) increase melting points compared to flexible substituents (allyl, ethyl) due to enhanced crystal packing .

Hydrogen Bonding: Amino and hydroxy groups improve solubility in polar solvents but reduce LogP, as seen in hydrazino derivatives (LogP = 0.70) .

Biological Activity

5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an allyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. The hydroxyl group at the 6-position contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro assays have demonstrated that these compounds can scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In studies involving immune-activated nitric oxide (NO) production, derivatives of pyrimidines, including this compound, have shown promising results in inhibiting NO production. This inhibition is crucial as excessive NO is associated with inflammatory responses. The most effective compounds in similar studies suppressed NO production significantly at concentrations as low as 2.5 µM .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes. For instance, it has shown potential in inhibiting xanthine oxidase and other enzymes involved in purine metabolism, which could be beneficial in treating conditions like gout .

Study on Nitric Oxide Production

A pilot study assessed the effects of various pyrimidine derivatives on NO production in mouse peritoneal cells. The results indicated that several compounds significantly reduced NO levels, with the most potent exhibiting an IC50 value lower than that of common NO inhibitors . This suggests that this compound may have therapeutic potential in inflammatory diseases.

Antioxidant Evaluation

In a comparative study of antioxidant activities among various pyrimidine derivatives, this compound was shown to effectively reduce oxidative stress markers in cell cultures exposed to oxidative agents. The evaluation utilized assays such as DPPH and ABTS radical scavenging tests, confirming its efficacy as a potential antioxidant agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations at different positions on the pyrimidine ring have been studied to assess their impact on biological activity. For instance, modifications at the 5-position significantly influence both antioxidant and anti-inflammatory activities .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies substituent positions (e.g., allyl protons at δ 5.0–5.8 ppm, NH₂ groups at δ 6.5–7.0 ppm) and confirms tautomeric forms .

- IR spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching C₈H₁₀N₃O₂) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming tautomeric stability .

How can computational chemistry methods aid in predicting reaction pathways for synthesizing this compound?

Advanced

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can:

- Model transition states to identify energetically favorable pathways .

- Predict regioselectivity of allylation using Fukui indices for nucleophilic sites .

- Simulate solvent effects via COSMO-RS to optimize dielectric environments .

ICReDD’s workflow integrates these methods with experimental validation to reduce trial-and-error synthesis .

What strategies resolve contradictions in biological activity data across different assay conditions for pyrimidinone derivatives?

Q. Advanced

- Standardized protocols : Use fixed pH (e.g., 7.4 for physiological conditions) and solvent systems (DMSO concentration ≤1%) to minimize variability .

- Control experiments : Include reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay sensitivity .

- Statistical validation : Apply ANOVA to assess significance of activity differences across replicates .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 5-Acetyl-4-aryl derivatives) to identify trends .

How can Design of Experiments (DOE) principles be applied to optimize the synthesis of this compound?

Q. Advanced

- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, temperature).

- Response surface methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between factors (e.g., time vs. yield) .

- Robustness testing : Vary parameters within ±10% of optimal conditions to assess reproducibility .

Evidence from dihydropyrimidinone syntheses shows DOE reduces experiments by 40% while maximizing yield .

What are the common biological targets for pyrimidinone derivatives, and how are binding affinities measured?

Q. Basic

- Enzymes : Dihydrofolate reductase (DHFR), thymidylate synthase (TS) .

- Receptors : GABA-A, adenosine receptors .

- Assays :

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

Q. Advanced

- Mass transfer limitations : Stirring efficiency impacts reaction homogeneity; use Rushton turbines for better mixing .

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

- Thermal safety : Exothermic reactions require jacketed reactors with precise temperature control .

- Reactor design : Continuous flow systems improve heat dissipation and reduce batch variability .

How does the presence of the allyl group influence the chemical reactivity of this compound compared to non-allylated analogs?

Q. Basic

- Electronic effects : The allyl group donates electron density via conjugation, increasing nucleophilicity at N1 and C5 positions .

- Steric hindrance : Allyl substituents may restrict rotation, stabilizing specific tautomers (e.g., 4(5H)-one over 4(3H)-one) .

- Reactivity : Allylation enables post-synthetic modifications (e.g., Heck coupling) for derivatization .

What advanced NMR techniques (e.g., 2D NMR) are critical for elucidating the tautomeric forms of this compound?

Q. Advanced

- ¹H-¹³C HMBC : Correlates NH₂ protons with carbonyl carbons to confirm tautomeric equilibrium .

- NOESY : Detects spatial proximity between allyl protons and pyrimidinone ring protons, resolving steric interactions .

- VT-NMR (Variable Temperature) : Monitors tautomerization dynamics (e.g., coalescence temperature for NH exchange) .

How can machine learning models be integrated with experimental data to predict novel derivatives of this compound with enhanced bioactivity?

Q. Advanced

- QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) to predict activity .

- Generative chemistry : Use recurrent neural networks (RNNs) to propose derivatives with optimized substituents .

- High-throughput screening (HTS) : Validate predictions via automated assays (e.g., 384-well plates for antimicrobial testing) .

ICReDD’s hybrid approach combines ML-predicted reaction pathways with robotic synthesis for rapid iteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.